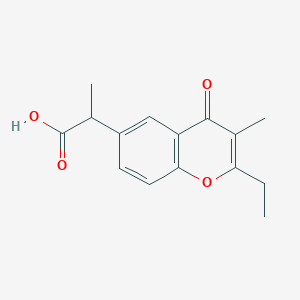
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid, also known as EMCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is not fully understood, but it is believed to work through multiple pathways. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in animal models of oxidative stress. In cancer cells, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is also stable and can be stored for long periods of time. However, there are some limitations to using 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid in lab experiments. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid. One area of interest is the development of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid and its effects on human health. Overall, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been investigated for its neuroprotective effects and has shown promising results in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H16O4 |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-(2-ethyl-3-methyl-4-oxochromen-6-yl)propanoic acid |
InChI |
InChI=1S/C15H16O4/c1-4-12-9(3)14(16)11-7-10(8(2)15(17)18)5-6-13(11)19-12/h5-8H,4H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
CTZQQZKLXFSWRJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C |
Kanonische SMILES |
CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

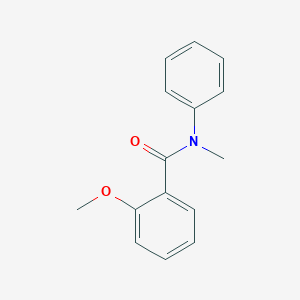
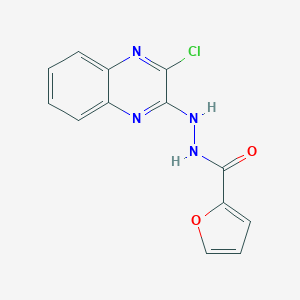
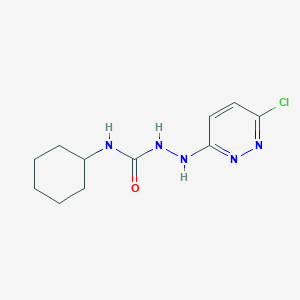


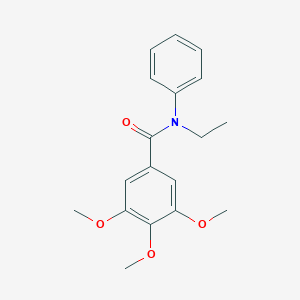
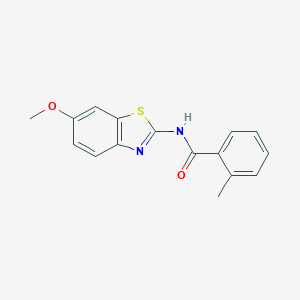
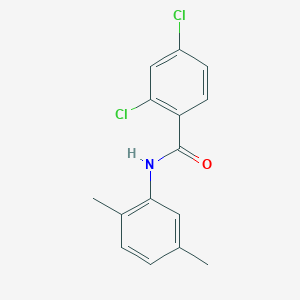
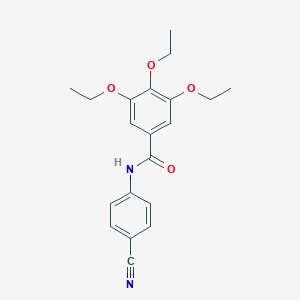
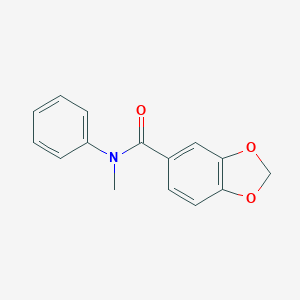
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)
